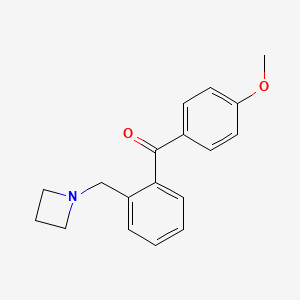

2-Azetidinomethyl-4'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azetidinomethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C18H19NO2. It is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes a methoxy group at the para position of one of the phenyl rings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinomethyl-4’-methoxybenzophenone typically involves the reaction of 4’-methoxybenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of 2-Azetidinomethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products.

Types of Reactions:

Oxidation: 2-Azetidinomethyl-4’-methoxybenzophenone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: It can participate in substitution reactions, where the azetidine ring or the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohols or amines derived from the reduction of the carbonyl or azetidine groups.

Substitution: Various substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

2-Azetidinomethyl-4’-methoxybenzophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-Azetidinomethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets. The azetidine ring and the methoxybenzophenone structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

- 2-Azetidinomethylbenzophenone

- 4-Methoxybenzophenone

- 2-Hydroxy-4-methoxybenzophenone

Comparison: 2-Azetidinomethyl-4’-methoxybenzophenone is unique due to the presence of both the azetidine ring and the methoxy group, which confer distinct chemical and biological properties. Compared to 2-Azetidinomethylbenzophenone, the methoxy group enhances its solubility and reactivity. In contrast to 4-Methoxybenzophenone, the azetidine ring provides additional sites for chemical modification and interaction with biological targets .

Actividad Biológica

2-Azetidinomethyl-4'-methoxybenzophenone is a chemical compound characterized by its unique structure, which includes an azetidine ring and a benzophenone moiety with a methoxy group. Its molecular formula is C18H19NO2. This compound has garnered attention for its potential biological activities, particularly in the context of plant growth regulation and cellular interactions.

The biological activity of this compound is largely influenced by its interaction with specific biochemical pathways. It has been noted to regulate plant growth by inhibiting shoot and root development, inducing chlorosis, and affecting phototropic and geotropic responses. This suggests that the compound may interfere with hormonal signaling pathways essential for plant development.

Cellular Effects

In cellular contexts, this compound influences various processes:

- Gene Expression : It modulates the activity of transcription factors, leading to changes in gene expression profiles.

- Metabolic Enzyme Activity : The compound alters the function of key metabolic enzymes, impacting overall cellular metabolism.

- Cell Signaling Pathways : It affects cell signaling mechanisms, which can result in diverse physiological outcomes.

The compound exhibits significant biochemical interactions:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthetic processes. This interaction can lead to the formation of metabolites that may exhibit different biological properties compared to the parent compound.

- Transport Mechanisms : The transport and distribution within cells are vital for its biological efficacy. The compound can be actively transported across cell membranes, influencing its localization and accumulation within specific cellular compartments.

Temporal Effects and Stability

Research indicates that the stability of this compound affects its long-term biological activity. Over time, degradation products may form that could possess distinct biological activities. Long-term exposure studies suggest cumulative effects on cellular functions due to these degradation processes.

Plant Growth Regulation

A study examining the effects of 4-methoxybenzophenone analogues on plant growth found that these compounds significantly inhibited root elongation and shoot growth in various plant species. The findings suggest a potential application in agricultural practices for controlling unwanted plant growth or enhancing crop resilience through targeted regulation of growth pathways.

Cellular Metabolism

Further investigations into the cellular effects of this compound revealed alterations in metabolic fluxes. For instance, it was observed to increase the activity of certain metabolic enzymes while inhibiting others, leading to a shift in cellular metabolism that could have implications for cancer research and treatment strategies.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Plant Growth Regulation | Inhibits shoot/root growth; induces chlorosis; affects phototropism/geotropism |

| Gene Expression Modulation | Alters transcription factor activity; changes gene expression profiles |

| Metabolic Interaction | Influences cytochrome P450 enzyme activity; alters metabolic enzyme functions |

| Transport Mechanisms | Actively transported across membranes; localized to specific cellular compartments |

| Stability Effects | Degrades over time; forms metabolites with potentially different activities |

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSXOCGTYRWJJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643691 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-41-1 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.